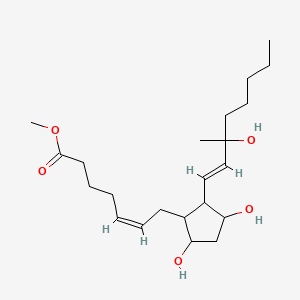
Carboprost Methylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carboprost Methylate is an organic compound with the chemical formula C22H38O5. It is primarily used as a prostaglandin analog, specifically a derivative of prostaglandin F2α. This compound is known for its ability to stimulate uterine contractions and is commonly used in medical settings for inducing labor and controlling postpartum hemorrhage .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Carboprost Methylate involves several steps, starting from the core structure of prostaglandin F2α. One common method includes the alkylation of an enone intermediate in the presence of a chiral auxiliary using a Grignard reagent. This is followed by separation of the methyl ester epimers through gravity silica gel chromatography. The final product is obtained by forming the tromethamine salt using a solid tromethamine base .
Industrial Production Methods
Industrial production of this compound often involves optimizing the synthetic route to ensure high yield and purity. This includes the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) to remove impurities like 5,6-trans isomers and 15-epi isomers .
Análisis De Reacciones Químicas
Types of Reactions
Carboprost Methylate undergoes various chemical reactions, including:
Reduction: Reduction of the lactone group using diisobutylaluminum hydride is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Diisobutylaluminum hydride is used for reducing the lactone group.
Substitution: Reagents like methyl Grignard reagent or trimethylaluminum are used for alkylation.
Major Products
The major products formed from these reactions include various epimers and isomers of this compound, which are then purified to obtain the desired compound .
Aplicaciones Científicas De Investigación
Carboprost Methylate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying prostaglandin analogs and their synthetic pathways.
Biology: Investigated for its role in cellular signaling and its effects on smooth muscle contraction.
Medicine: Widely used for inducing labor, controlling postpartum hemorrhage, and as an abortifacient.
Industry: Employed in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mecanismo De Acción
Carboprost Methylate exerts its effects by binding to prostaglandin E2 receptors, leading to myometrial contractions. This action is crucial for inducing labor or expelling the placenta. The compound mimics the natural prostaglandins in the body, which play a role in various physiological processes, including the regulation of blood pressure and muscle contractions .
Comparación Con Compuestos Similares
Similar Compounds
Dinoprost (PGF2α): Another prostaglandin analog used for similar medical applications.
Misoprostol: A synthetic prostaglandin E1 analog used for preventing gastric ulcers and inducing labor.
Dinoprostone (PGE2): Used for cervical ripening and labor induction.
Uniqueness
Carboprost Methylate is unique due to its specific structure, which includes a methyl group at the C-15 position. This modification enhances its stability and activity compared to other prostaglandin analogs. Additionally, its ability to induce strong uterine contractions makes it particularly effective for controlling postpartum hemorrhage and inducing labor .
Propiedades
Fórmula molecular |
C22H38O5 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
methyl (Z)-7-[3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyloct-1-enyl]cyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C22H38O5/c1-4-5-10-14-22(2,26)15-13-18-17(19(23)16-20(18)24)11-8-6-7-9-12-21(25)27-3/h6,8,13,15,17-20,23-24,26H,4-5,7,9-12,14,16H2,1-3H3/b8-6-,15-13+ |
Clave InChI |
QQCOAAFKJZXJFP-MZIYWGQSSA-N |
SMILES isomérico |
CCCCCC(C)(/C=C/C1C(CC(C1C/C=C\CCCC(=O)OC)O)O)O |
SMILES canónico |
CCCCCC(C)(C=CC1C(CC(C1CC=CCCCC(=O)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Heptyl[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13406954.png)
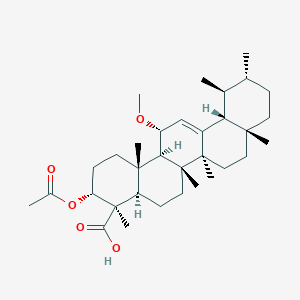
![2-(3-Pyridinyl)pyrido[2,3-d]pyrimidine](/img/structure/B13406979.png)
![2-(2,2,2-Trifluoroacetyl)-2-azabicyclo[2.2.1]heptane-3-carbaldehyde](/img/structure/B13406982.png)
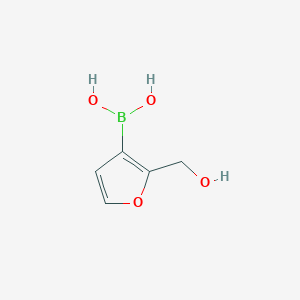
![3-[(R)-(dihydroxyboranyl)[2-(thiophen-2-yl)acetamido]methyl]benzoic acid](/img/structure/B13406991.png)
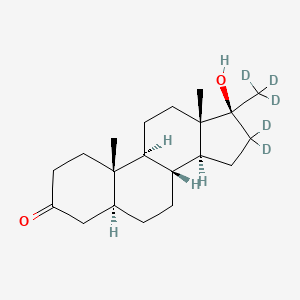
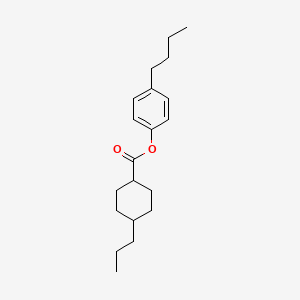
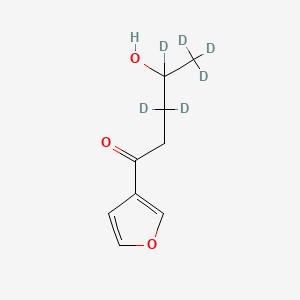
![Cefonicid sodium[5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[(hydroxyphenylacetyl)amino]-8-oxo-3-[[[1-(sulfomethyl)-1H-tetrazol-5-yl]thio]methyl]-, disodium salt]](/img/structure/B13407007.png)
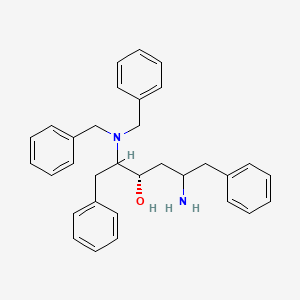

![4-[(E)-2-(2-Fluoro-6-methylphenyl)vinyl]piperidine](/img/structure/B13407027.png)
![Benzo[c]phenanthren-5-ylboronic acid](/img/structure/B13407031.png)
